

An In-depth Technical Guide to the Chemical Structure and Properties of Ketanserinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketanserinol is the principal and pharmacologically active metabolite of Ketanserin, a selective S2-serotonergic antagonist. Understanding the chemical structure and properties of **Ketanserinol** is crucial for a comprehensive grasp of Ketanserin's overall pharmacological profile, including its therapeutic effects and potential side effects. This technical guide provides a detailed overview of **Ketanserinol**, focusing on its chemical structure, physicochemical properties, pharmacological actions, and relevant experimental methodologies.

Chemical Structure and Identification

Ketanserinol is formed in the body through the metabolic reduction of the ketone group in Ketanserin.[1] This structural modification significantly influences its pharmacological activity and pharmacokinetic profile.

Table 1: Chemical Identification of **Ketanserinol**

Identifier	Value	
IUPAC Name	3-(2-(4-((4-fluorophenyl) (hydroxy)methyl)piperidin-1-yl)ethyl)quinazoline- 2,4(1H,3H)-dione[2]	
CAS Number	76330-73-9[2]	
Molecular Formula	C22H24FN3O3[2]	
Molecular Weight	397.45 g/mol [2]	
SMILES	O=C(N1CCN2CCC(C(C3=CC=C(F)C=C3)O)CC 2)NC4=C(C=CC=C4)C1=O[2]	
InChI Key	CSAITASUWRGAOT-UHFFFAOYSA-N[2]	

Physicochemical Properties

The physicochemical properties of **Ketanserinol** are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for **Ketanserinol**'s melting point, boiling point, and pKa are not readily available in the reviewed literature, the properties of its parent compound, Ketanserin, offer valuable insights.

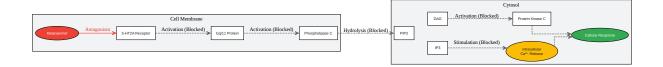
Table 2: Physicochemical Properties

Property	Value	
Melting Point	Not available for Ketanserinol. (Ketanserin: 231.0 °C)[1]	
Boiling Point	Not available for Ketanserinol.	
рКа	Not available for Ketanserinol. (Ketanserin: 7.5) [1]	
Solubility	Soluble in DMSO.[3]	

Pharmacological Properties

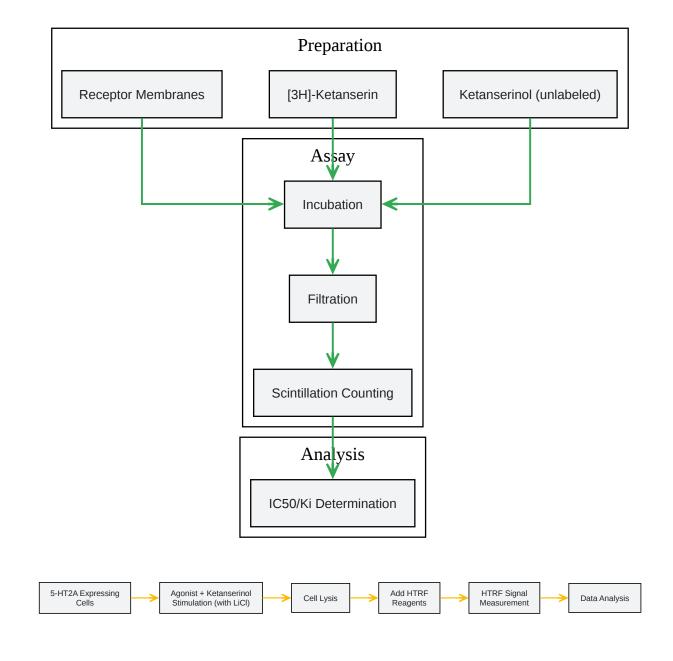
Ketanserinol functions as a competitive antagonist of serotonin (5-HT) receptors, exhibiting a notable affinity for the 5-HT2A receptor subtype. Its antagonistic activity at these receptors is believed to contribute to the overall pharmacological effects observed after the administration of Ketanserin.

Table 3: Pharmacological Data for **Ketanserinol**


Parameter	Value	Receptor Subtype
КВ	6.5	5-HT (large coronary arteries)
КВ	6.4	5-HT (pulmonary arteries)[3]

The metabolic equilibrium between Ketanserin and **Ketanserinol** is shifted towards **Ketanserinol**, suggesting that it plays a significant role in the duration of action of the parent drug.[4]

Signaling Pathways


As a 5-HT2A receptor antagonist, **Ketanserinol** is expected to modulate the Gq/11 signaling pathway. The binding of an agonist to the 5-HT2A receptor typically activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, **Ketanserinol** inhibits this entire downstream cascade.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. psychedelicreview.com [psychedelicreview.com]
- · 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic approach to equilibrium between ketanserin and ketanserin-ol PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Ketanserinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673594#chemical-structure-and-properties-of-ketanserinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com